molecular formula C8H10O6 B3276771 Dimethyl 2,5-dioxohexanedioate CAS No. 64725-37-7

Dimethyl 2,5-dioxohexanedioate

Cat. No.: B3276771
CAS No.: 64725-37-7
M. Wt: 202.16 g/mol
InChI Key: KIVCZSBSCQZVFD-UHFFFAOYSA-N
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Description

Dimethyl 2,5-dioxohexanedioate, also known as dimethyl mucate, is an organic compound with the molecular formula C8H10O6. It is a colorless, odorless, and viscous liquid that belongs to the family of esters.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2,5-dioxohexanedioate is typically synthesized through an esterification reaction. The process involves adding hexanedioic acid to a reaction vessel, followed by the addition of an excess of methanol and a catalyst. The mixture is then heated and stirred for several hours. After the reaction is complete, the product is distilled to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced distillation techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2,5-dioxohexanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters and amides.

Scientific Research Applications

Dimethyl 2,5-dioxohexanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing biodegradable polymers and as a building block for organic synthesis.

    Biology: The compound has shown antitumor and antimicrobial properties, making it a potential candidate for chemotherapeutic agents.

    Medicine: Its ability to inhibit the growth of certain fungi and bacteria highlights its potential in developing new antimicrobial drugs.

    Industry: It is used in the production of polyester resins, broad-spectrum biocides, and other industrial chemicals.

Mechanism of Action

Dimethyl 2,5-dioxohexanedioate can be compared with other similar compounds such as:

    Dimethyl malonate: Both compounds are esters and are used as building blocks in organic synthesis.

    Dimethyl oxalate: While both are esters, dimethyl oxalate is primarily used as a reagent in organic synthesis, whereas this compound has broader applications in chemistry, biology, and industry.

Comparison with Similar Compounds

  • Dimethyl malonate
  • Dimethyl oxalate
  • Dimethyl succinate

Dimethyl 2,5-dioxohexanedioate stands out due to its unique properties and diverse applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

dimethyl 2,5-dioxohexanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O6/c1-13-7(11)5(9)3-4-6(10)8(12)14-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVCZSBSCQZVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CCC(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40794330
Record name Dimethyl 2,5-dioxohexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40794330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64725-37-7
Record name Dimethyl 2,5-dioxohexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40794330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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